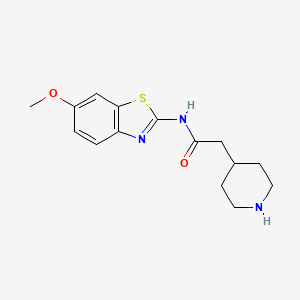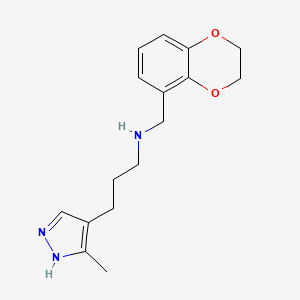![molecular formula C12H15N3 B7576680 N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine is a chemical compound that has been the subject of research in the field of medicinal chemistry. It is also known as MP-10 and is a selective agonist of the trace amine-associated receptor 1 (TAAR1). The compound has been found to have potential applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine acts as a selective agonist of the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, striatum, and amygdala. Activation of TAAR1 by N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine leads to the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can improve mood and cognitive function. The compound has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. In addition, N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine has been found to reduce the expression of pro-inflammatory cytokines, which are involved in the development of depression and other mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine is its selectivity for TAAR1. This makes it a useful tool for studying the role of TAAR1 in various physiological and pathological processes. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to administer in animal experiments. In addition, further research is needed to determine the optimal dosage and administration route for the compound.
Zukünftige Richtungen
Future research on N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine could focus on several areas. One area of interest is the potential therapeutic applications of the compound in the treatment of various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of the compound in humans. In addition, research could focus on the development of more potent and selective TAAR1 agonists, as well as the identification of other targets for the compound. Finally, future research could investigate the potential use of N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine as a tool for studying the role of TAAR1 in various physiological and pathological processes.
Synthesemethoden
The synthesis of N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine involves several steps. The first step is the reaction of 4-bromo-1-methylpyrazole with 4-(dimethylamino)benzaldehyde to form 4-(1-methylpyrazol-4-yl)benzaldehyde. This intermediate is then reacted with methylamine to form N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
Research on N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine has focused on its potential therapeutic applications. Studies have shown that the compound has anxiolytic and antidepressant effects in animal models. It has also been found to improve cognitive function and reduce impulsivity. In addition, N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine has been investigated as a potential treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-7-10-3-5-11(6-4-10)12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORXDHAXLMYAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(5-cyano-6-methylpyridine-2-carbonyl)-ethylamino]acetate](/img/structure/B7576611.png)
![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)


![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)


![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)